molecular formula C8H9ClN2 B12847750 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine CAS No. 1060811-72-4

1-(6-Chloropyridin-3-YL)cyclopropan-1-amine

Cat. No.: B12847750
CAS No.: 1060811-72-4
M. Wt: 168.62 g/mol
InChI Key: OQZPWQZTUHATOH-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-YL)cyclopropan-1-amine is a chemical compound with the molecular formula C8H9ClN2 It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with a cyclopropylamine under specific conditions to form the desired product . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclopropanation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-(6-Chloropyridin-3-YL)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(6-Chloropyridin-3-YL)methylamine: Similar structure but with a methyl group instead of a cyclopropane ring.

    1-(6-Chloropyridin-3-YL)ethylamine: Similar structure with an ethyl group.

Uniqueness: 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZPWQZTUHATOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274515
Record name 1-(6-Chloro-3-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060811-72-4
Record name 1-(6-Chloro-3-pyridinyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060811-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-3-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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